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Compound of Interest |

(3R)-1-
Compound Name: phenylmethoxycarbonylpiperidine-

3-carboxylic acid

CAS No.: 160706-62-7

Cat. No.: B069465

Executive Summary

N-Cbz-(R)-nipecotic acid (N-benzyloxycarbonyl-(R)-piperidine-3-carboxylic acid) is a critical
chiral scaffold used in the synthesis of neuroactive pharmaceuticals and constrained
peptidomimetics. As the protected derivative of (R)-nipecotic acid—the pharmacophore
responsible for GABA uptake inhibition (e.g., in Tiagabine)—it allows for selective C-terminal
modification without compromising the secondary amine.

This guide details the utility of N-Cbz-(R)-nipecotic acid in drug discovery, specifically for
synthesizing ester prodrugs to enhance Blood-Brain Barrier (BBB) penetration and for
introducing conformational constraints in peptide backbones.

Compound Profile & Technical Specifications

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b069465?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Feature Specification
Compound Name N-Cbz-(R)-nipecotic acid
R)-1-[(benzyloxy)carbonyl]piperidine-3-
IUPAC Name (R)-1-[( ! y y) yllpip
carboxylic acid
Core CAS (Free Acid) 25137-00-2 (Refers to (R)-Nipecotic acid)
Related CAS (N-Boc) 163438-09-3
Molecular Formula C14H17NOa
Molecular Weight 263.29 g/mol
o (R)-enantiomer (Crucial for GAT-1 transporter
Chirality o
selectivity)
- Soluble in DCM, DMF, DMSO; sparingly soluble
Solubility )
in water.[1]
N Stable to acidic (TFA/HCI) and basic conditions;
Stability

cleaved by hydrogenolysis.

Why N-Cbz? (Strategic Rationale)

In complex synthesis, the choice of the Cbz (Z) protecting group is deliberate:

o Orthogonality: Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz is removed via
hydrogenolysis (H2/Pd-C) or strong acid (HBr/AcOH). This allows it to survive the acidic
conditions used to deprotect Boc groups elsewhere in a molecule.

o Racemization Suppression: Carbamate protection (like Cbz) on the piperidine nitrogen
minimizes alpha-proton acidity, reducing racemization risk during carboxylate activation
compared to amide protection.

Key Applications
A. Synthesis of GABA Uptake Inhibitor Prodrugs

(R)-Nipecotic acid is a potent GABA uptake inhibitor but possesses poor BBB permeability due
to its zwitterionic nature. N-Cbz-(R)-nipecotic acid is the standard starting material for creating
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ester prodrugs.

e Mechanism: The Cbz group protects the amine while the carboxylic acid is esterified with a
lipophilic carrier (e.g., tyrosine, glucose, or long-chain alcohols).

e Post-Synthesis: The Cbz is removed via hydrogenolysis to yield the active secondary amine
prodrug.

B. Peptidomimetics (Beta-Turn Inducers)

Incorporating (R)-nipecotic acid into peptide chains constrains the backbone, forcing specific
secondary structures.

e Beta-Turns: The piperidine ring restricts the

and
torsion angles, mimicking a proline residue but with a 6-membered ring geometry.[2]

 Utility: Used in designing protease inhibitors and GPCR ligands where rigid conformation
increases binding affinity.

Experimental Protocols
Protocol 1: Amide/Ester Coupling (C-Terminal
Modification)

Use this protocol to attach the building block to a resin, an amino acid, or a prodrug carrier.
Reagents:

¢ N-Cbz-(R)-nipecotic acid (1.0 equiv)

e Coupling Partner (Amine or Alcohol) (1.0-1.2 equiv)

o EDCJ3][4]-HCI (1.2 equiv) and HOBLt (1.2 equiv) OR HATU (1.1 equiv)

» DIPEA (Diisopropylethylamine) (2.0-3.0 equiv)
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e Solvent: Anhydrous DMF or DCM
Procedure:

» Activation: Dissolve N-Cbz-(R)-nipecotic acid in anhydrous DMF (0.1 M concentration). Add
DIPEA and HATU. Stir at 0°C for 15 minutes to form the activated ester.

e Coupling: Add the amine or alcohol component. Allow the reaction to warm to Room
Temperature (RT) and stir for 4-16 hours.

o Note: For esterification of hindered alcohols, add DMAP (0.1 equiv) as a catalyst.

o Work-up: Dilute with EtOAc. Wash sequentially with 1N HCI (to remove unreacted
amine/DIPEA), sat. NaHCOs, and brine. Dry over Na2SO4 and concentrate.

 Validation: Check purity via HPLC. The Cbz group is UV-active, facilitating detection at 254
nm.

Protocol 2: Cbz Deprotection (Hydrogenolysis)

Use this protocol to reveal the active secondary amine after coupling.
Reagents:

e Pd/C (10% wt loading)

e Hydrogen gas (H2) (Balloon pressure or 1-3 atm)

e Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

e Preparation: Dissolve the coupled N-Cbz intermediate in MeOH (0.05 M).

o Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate) under an inert
atmosphere (Argon/Nitrogen) to prevent ignition.

e Hydrogenation: Purge the vessel with Hz gas. Stir vigorously under H2 atmosphere (balloon)
at RT for 2—6 hours.
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o Monitoring: Monitor by TLC or LC-MS. The disappearance of the UV-active starting

material and appearance of the non-UV active amine (unless other chromophores are

present) indicates completion.

« Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

MeOH.

¢ Isolation: Concent

rate the filtrate to obtain the free amine (R)-nipecotic acid derivative.

Visual Workflows
Figure 1: Strategic Logic for Building Block Selection

This decision tree helps researchers decide when to use the N-Cbz variant over Boc or Fmoc.
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Click to download full resolution via product page

Caption: Decision matrix for selecting N-Cbz protection based on chemical sensitivity of the
target molecule.

Figure 2: Synthesis of Prodrugs/Peptidomimetics

The workflow below illustrates the creation of a BBB-permeable prodrug using the N-Cbz
scaffold.

: Final Product:
RE RE%P':"SDC/HATU) > genolysis eprotection ields Free Amine (R)-Nipecotyl-Prodrug/Peptide
" o (Active Secondary Amine)

N-Cbz-(R)-Nipecotic Acid

Click to download full resolution via product page

Caption: Synthetic workflow for converting N-Cbz-(R)-nipecotic acid into bioactive prodrugs or
peptides.

Troubleshooting & Optimization
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Issue

Probable Cause

Solution

Racemization

Over-activation of the

carboxylic acid.

Use HOBt or Oxyma as
additives. Keep activation time
short (<15 min) at 0°C. Avoid
strong bases if possible; use
collidine or DIPEA.

Incomplete Hydrogenolysis

Catalyst poisoning
(Sulfur/Amines) or steric

hindrance.

Increase Hz pressure (balloon
-> Parr shaker). Add a drop of
acetic acid to protonate the
amine product (prevents

catalyst inhibition).

Rotamers in NMR

Restricted rotation of the N-

Cbz carbamate bond.

This is normal for N-Cbz
piperidines. Run NMR at
elevated temperature (e.g.,
50°C) to coalesce peaks for

cleaner spectra.

Poor Solubility

Peptide aggregation or

lipophilic protecting group.

Use "Magic Mixture" solvents
(DCM/DMF/NMP). For
purification, use C18 Reverse
Phase HPLC with 0.1% TFA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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¢ 2. mdpi.com [mdpi.com]

¢ 3. chem.libretexts.org [chem.libretexts.org]
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¢ To cite this document: BenchChem. [Application Note: N-Cbz-(R)-Nipecotic Acid as a Chiral
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069465#application-of-n-cbz-r-nipecotic-acid-as-a-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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